

# In-Depth Technical Guide to the Material Safety of AMPSO Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMPSO sodium salt	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for AMPSO (3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid) sodium salt. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental context, and visualization of key safety assessment workflows.

# **Section 1: Chemical and Physical Properties**

**AMPSO sodium salt** is a zwitterionic buffer commonly used in biochemistry and molecular biology.[1] Its physical and chemical properties are fundamental to its handling and safety profile. A summary of these properties is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C7H16NNaO5S	[2][3][4]
Molecular Weight	249.26 g/mol	[2][4][5]
CAS Number	102029-60-7	[2][3][6]
Appearance	White crystalline powder	[4][5][7]
pKa (25 °C)	9.0 (for the free acid)	[5][7][8]
Useful pH Range	8.3 - 9.7	[1][5][7]
Solubility	0.33 g/mL in water	[5][7]

### Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **AMPSO sodium salt** does not meet the criteria for classification as a hazardous substance.[2][3][6][9] The safety data sheets consistently indicate that it is not classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][6]

## **Section 3: Toxicological Profile**

While specific quantitative toxicity studies on **AMPSO sodium salt** are not readily available in the public domain, the safety data sheets' classifications are based on standard toxicological assessments. The following table summarizes the toxicological endpoints and the corresponding classifications.



Toxicological Endpoint	GHS Classification	Remarks
Acute Oral Toxicity	Not Classified	Shall not be classified as acutely toxic.[3][6]
Skin Corrosion/Irritation	Not Classified	Shall not be classified as corrosive/irritant to skin.[3][6]
Serious Eye Damage/Irritation	Not Classified	Shall not be classified as seriously damaging to the eye or eye irritant.[3][6]
Respiratory or Skin Sensitisation	Not Classified	Shall not be classified as a respiratory or skin sensitiser.[3]
Germ Cell Mutagenicity	Not Classified	Shall not be classified as germ cell mutagenic.[3][6]
Carcinogenicity	Not Classified	Shall not be classified as carcinogenic.[3][6]
Reproductive Toxicity	Not Classified	Shall not be classified as a reproductive toxicant.[3][6]
Specific Target Organ Toxicity (Single Exposure)	Not Classified	Shall not be classified as a specific target organ toxicant (single exposure).[3][6]
Specific Target Organ Toxicity (Repeated Exposure)	Not Classified	Shall not be classified as a specific target organ toxicant (repeated exposure).[3][6]

# **Section 4: Experimental Protocols**

The toxicological assessments summarized above are typically performed according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific study reports for **AMPSO sodium salt** are not publicly available, this section outlines the detailed



methodologies for the key experiments that would lead to the classifications found in the safety data sheets.

# Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)

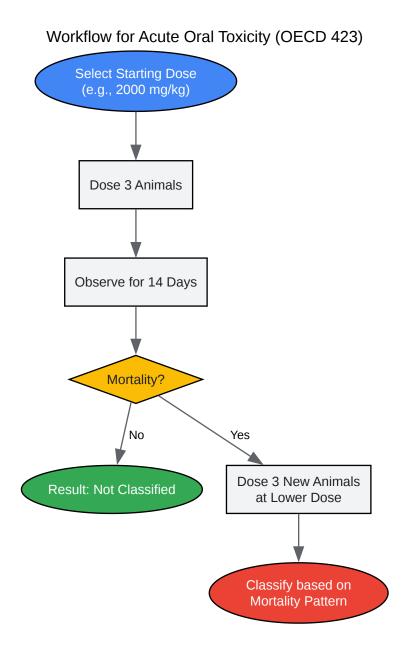
This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[2][8][10] It uses a stepwise procedure with a small number of animals.

#### Methodology:

- Principle: A stepwise procedure is used where a substance is administered orally to a group
  of animals at a defined dose. The presence or absence of mortality in that step determines
  the next step.[10]
- Animals: Typically, young adult rats of a single sex (usually females) are used.[10]
- Dosing: The substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- Procedure:
  - Step 1: Three animals are dosed at the selected starting dose.
  - Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
  - Step 2 (and subsequent steps):
    - If mortality occurs, the next step involves dosing three new animals at a lower fixed dose level.
    - If no mortality occurs, the next step involves dosing three new animals at a higher fixed dose level.
- Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels. For **AMPSO sodium salt**,



the expected outcome at the limit dose of 2000 mg/kg would be no mortality, leading to a "Not Classified" status.



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Workflow for Acute Oral Toxicity (OECD 423)

# Skin Irritation/Corrosion Assessment (Following OECD Guideline 439: In Vitro Skin Irritation)

### Foundational & Exploratory



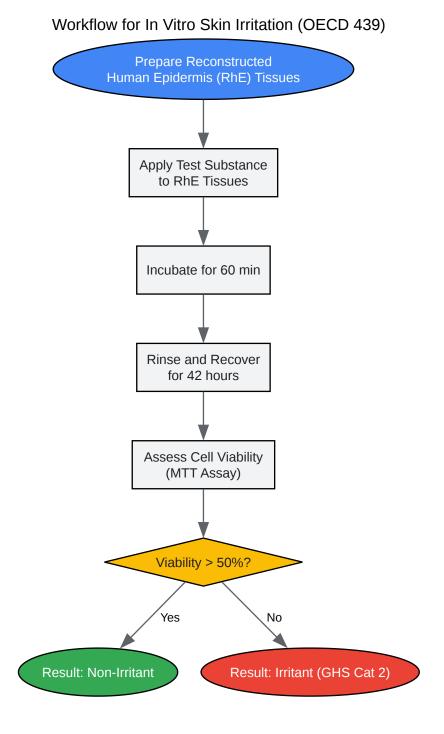


Modern skin irritation testing is often conducted using in vitro methods to avoid animal testing. The Reconstructed Human Epidermis (RhE) model is a validated method.[4][11][12]

#### Methodology:

- Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. The potential for skin irritation is determined by the resulting cell viability.
   [12]
- Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.
- Procedure:
  - Application: The test substance (solid or liquid) is applied to the surface of the RhE tissue.
  - Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
  - Post-Incubation: The substance is rinsed off, and the tissue is incubated for a further recovery period (e.g., 42 hours).[11]
- Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified by measuring its optical density.
- Classification:
  - o If cell viability is ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[11]
  - If cell viability is > 50%, the substance is considered non-irritant.





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Workflow for In Vitro Skin Irritation (OECD 439)

# Eye Irritation/Corrosion Assessment (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

## Foundational & Exploratory



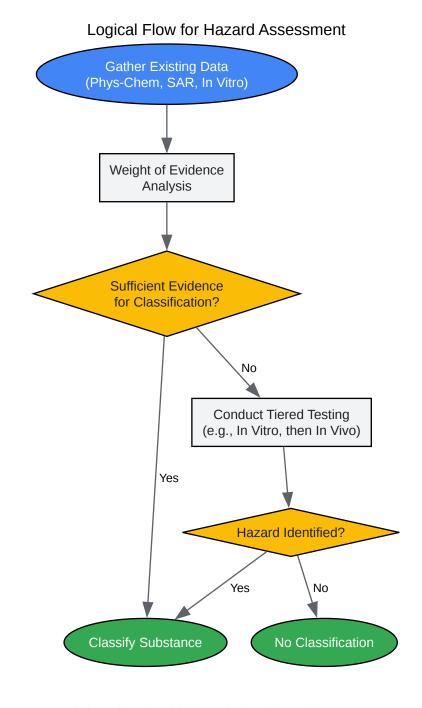


A tiered or sequential testing strategy is strongly recommended to minimize animal use. This involves a weight-of-the-evidence analysis of existing data and in vitro tests before any in vivo study is considered.[6][7][9]

#### Methodology (In Vivo Test):

- Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[7]
- Animals: Albino rabbits are the preferred species.
- Procedure:
  - Initial Test: The test is initiated using a single animal.
  - Application: A measured amount of the substance (solid or liquid) is instilled into the conjunctival sac of one eye.
  - Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the reaction is scored. The observation period can be extended up to 21 days to assess reversibility.
  - Confirmatory Test: If a clear corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.
- Classification: The classification is based on the severity and reversibility of the eye lesions observed. For AMPSO sodium salt, the expected outcome would be no significant, irreversible effects, leading to a "Not Classified" status.





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Logical Flow for Hazard Assessment

# Section 5: Handling, Storage, and First Aid Safe Handling and Personal Protection

• Engineering Controls: Ensure adequate ventilation to prevent dust formation.[6]



- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety goggles with side protection.[6]
  - Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).
  - Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., P1, N95).[5][6]
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Keep away from food and drink.[6]

### **Storage**

- Store in a dry place.[6]
- · Keep container tightly closed.

### **First-Aid Measures**

- Inhalation: Move the person to fresh air.[3]
- Skin Contact: Rinse skin with water/shower.[3]
- Eye Contact: Rinse cautiously with water for several minutes.[3]
- Ingestion: Rinse mouth. Call a doctor if you feel unwell.[3]

## **Section 6: Stability and Reactivity**

- Reactivity: The product in its delivered form is not dust explosion capable; however, the
  enrichment of fine dust can lead to the danger of a dust explosion.[3][6]
- Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[3][6]
- Possibility of Hazardous Reactions: A violent reaction can occur with strong oxidizing agents.
   [3][6]



 Hazardous Decomposition Products: In case of fire, hazardous combustion products may be liberated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), and sulfur oxides (SOx).[3]

## Conclusion

AMPSO sodium salt is a compound with a very low hazard profile. It is not classified as hazardous under GHS criteria. Standard laboratory safety precautions, including the use of personal protective equipment to avoid dust inhalation and contact with skin and eyes, are sufficient for safe handling. The toxicological assessments, while not detailed in publicly available literature, are based on established international protocols designed to evaluate chemical safety thoroughly. For researchers and drug development professionals, AMPSO sodium salt can be considered a safe and stable buffer when handled in accordance with good laboratory practices.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Material Safety of AMPSO Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566536#material-safety-data-sheet-for-ampso-sodium-salt]

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